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molecular formula C13H14BrNO2 B8389973 ethyl 5-bromo-3,6-dimethyl-1H-indole-2-carboxylate

ethyl 5-bromo-3,6-dimethyl-1H-indole-2-carboxylate

Cat. No. B8389973
M. Wt: 296.16 g/mol
InChI Key: FDKFZLLFFWNDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879872B2

Procedure details

A 1:1 isomeric mixture of ethyl 5-bromo-3,6-dimethyl-1H-indole-2-carboxylate and 5-bromo-3,4-dimethyl-1H-indole-2-carboxylate (5.36 g, 18.1 mmol) was dissolved in EtOH (20 mL) and KOH (3.6 g, 54 mmol). The mixture was refluxed for 3 h and gave 4.67 g (99%) of a 1:1 isomeric mixture of the corresponding acids. The mixture was acidified and the precipitate that formed was filtered and dried at 120° C. to afford the title compound (4.39 g, 90.6%). 1H NMR (300 MHz, DMSO-d6) δ, mix 12.96 (s, 1H), 11.50 and 11.40 (2s, 2×0.5H), 7.85 and 7.33 (2s, 2×0.5H), 7.34 and 7.16 (2d, J=8.7 Hz, 2×0.5H), 2.76, 2.73, 2.49 and 2.47 (4s, 4×1.5H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-bromo-3,4-dimethyl-1H-indole-2-carboxylate
Quantity
5.36 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
90.6%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[CH3:11])[NH:7][C:6]([C:12]([O:14]CC)=[O:13])=[C:5]2[CH3:17].BrC1C(C)=C2C(=CC=1)NC(C([O-])=O)=C2C.[OH-].[K+]>CCO>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[CH3:11])[NH:7][C:6]([C:12]([OH:14])=[O:13])=[C:5]2[CH3:17] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=C(NC2=CC1C)C(=O)OCC)C
Name
5-bromo-3,4-dimethyl-1H-indole-2-carboxylate
Quantity
5.36 g
Type
reactant
Smiles
BrC=1C(=C2C(=C(NC2=CC1)C(=O)[O-])C)C
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
gave
ADDITION
Type
ADDITION
Details
4.67 g (99%) of a 1:1 isomeric mixture of the corresponding acids
CUSTOM
Type
CUSTOM
Details
the precipitate that formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried at 120° C.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=C(NC2=CC1C)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.39 g
YIELD: PERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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